molecular formula C24H32O2S B14009268 2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene CAS No. 21309-04-6

2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene

Cat. No.: B14009268
CAS No.: 21309-04-6
M. Wt: 384.6 g/mol
InChI Key: GHBCBYZQLIPMOB-UHFFFAOYSA-N
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Description

2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a phenylcyclopropyl group attached to a sulfonyl moiety, which is further connected to a tri(propan-2-yl)benzene core. The intricate arrangement of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene typically involves multiple steps, starting with the preparation of the phenylcyclopropyl precursor. This precursor is then subjected to sulfonylation reactions under controlled conditions to introduce the sulfonyl group. The final step involves the attachment of the tri(propan-2-yl)benzene moiety through a series of coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and organic solvents such as dichloromethane and toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or hydrocarbons. Substitution reactions typically result in the formation of new sulfonamide or sulfone derivatives .

Scientific Research Applications

2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Phenylcyclopropyl)sulfonyl]-1,3,5-tri(propan-2-yl)benzene
  • This compound analogs
  • Other sulfonylated cyclopropyl derivatives

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .

Properties

CAS No.

21309-04-6

Molecular Formula

C24H32O2S

Molecular Weight

384.6 g/mol

IUPAC Name

2-(2-phenylcyclopropyl)sulfonyl-1,3,5-tri(propan-2-yl)benzene

InChI

InChI=1S/C24H32O2S/c1-15(2)19-12-20(16(3)4)24(21(13-19)17(5)6)27(25,26)23-14-22(23)18-10-8-7-9-11-18/h7-13,15-17,22-23H,14H2,1-6H3

InChI Key

GHBCBYZQLIPMOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)C2CC2C3=CC=CC=C3)C(C)C

Origin of Product

United States

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